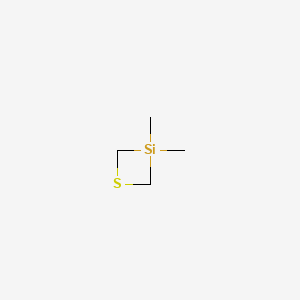
3,3-Dimethyl-3-silathietane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-3-silathietane is an organosilicon compound with the molecular formula C₄H₁₀SSi It is a four-membered ring structure containing silicon and sulfur atoms, making it a unique member of the silathietane family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-3-silathietane typically involves the reaction of dimethylchlorosilane with sulfur-containing reagents under controlled conditions. One common method includes the use of a base such as sodium hydride to facilitate the formation of the silathietane ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Dimethyl-3-silathietane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, leading to the formation of various substituted silathietanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted silathietanes.
Applications De Recherche Scientifique
3,3-Dimethyl-3-silathietane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Its unique structure makes it a subject of study in understanding silicon’s role in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation.
Mécanisme D'action
The mechanism by which 3,3-Dimethyl-3-silathietane exerts its effects involves interactions at the molecular level. The silicon atom in the compound can form bonds with various nucleophiles, leading to the formation of new compounds. The sulfur atom can participate in oxidation-reduction reactions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
3,3-Diethyl-3-silathietane: Similar in structure but with ethyl groups instead of methyl groups.
3,3-Dimethyl-2,4-dimethyl-3-silathietane: Contains additional methyl groups, leading to different chemical properties.
Uniqueness: 3,3-Dimethyl-3-silathietane is unique due to its specific ring structure and the presence of both silicon and sulfur atoms
Propriétés
Numéro CAS |
77205-52-8 |
|---|---|
Formule moléculaire |
C4H10SSi |
Poids moléculaire |
118.27 g/mol |
Nom IUPAC |
3,3-dimethyl-1,3-thiasiletane |
InChI |
InChI=1S/C4H10SSi/c1-6(2)3-5-4-6/h3-4H2,1-2H3 |
Clé InChI |
LAIPGQCKIZSQTO-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(CSC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















